methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.13477939 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary scientific applications of similar compounds involves the synthesis of heterocyclic compounds, particularly thiophenes, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. For example, Sahu et al. (2015) developed a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes, showcasing the versatility of thiophene derivatives in synthesizing complex molecules (Sahu et al., 2015).
Reactions with Electron-Poor Acetylenes
The reactivity of 2-aminothiophenes towards electron-poor acetylenes has been studied, providing valuable insights into the synthesis of new compounds with potential applications in materials science and pharmaceuticals. Fondjo et al. (2006) investigated the reactions of anellated 2-aminothiophenes with electron-poor acetylenes, revealing complex reaction pathways that offer new synthetic routes (Fondjo et al., 2006).
Antimicrobial Activity
Another significant application of thiophene derivatives lies in their antimicrobial properties. Ghorab et al. (2017) synthesized a series of compounds related to thiophene derivatives, demonstrating interesting antimicrobial activity against a range of bacteria and fungi. This suggests the potential of thiophene-based compounds in developing new antimicrobials (Ghorab et al., 2017).
Fluorescent Probes
Thiophene derivatives have also been explored as fluorescent probes for detecting metal ions and amino acids in aqueous solutions. Guo et al. (2014) developed polythiophene-based conjugated polymers that exhibited high selectivity and sensitivity toward Hg2+ and Cu2+, demonstrating the utility of thiophene derivatives in environmental monitoring and bioimaging applications (Guo et al., 2014).
Properties
IUPAC Name |
methyl 2-[2-(2,3-dimethylphenoxy)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-11-7-5-9-15(12(11)2)25-13(3)18(22)21-19-17(20(23)24-4)14-8-6-10-16(14)26-19/h5,7,9,13H,6,8,10H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVAEWSQLBOFDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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